Cas no 1509746-91-1 (1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine)

1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine
- EN300-1834015
- 1509746-91-1
- [1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine
-
- インチ: 1S/C10H16N2O/c1-8-9(6-12-13-8)10(7-11)4-2-3-5-10/h6H,2-5,7,11H2,1H3
- InChIKey: NTLJEOKZYHOPGO-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C=N1)C1(CN)CCCC1
計算された属性
- せいみつぶんしりょう: 180.126263138g/mol
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 52Ų
1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834015-1.0g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1834015-5.0g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1834015-0.25g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 0.25g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1834015-2.5g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 2.5g |
$2408.0 | 2023-09-19 | ||
Enamine | EN300-1834015-0.5g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 0.5g |
$1180.0 | 2023-09-19 | ||
Enamine | EN300-1834015-5g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 5g |
$3562.0 | 2023-09-19 | ||
Enamine | EN300-1834015-1g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 1g |
$1229.0 | 2023-09-19 | ||
Enamine | EN300-1834015-0.1g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 0.1g |
$1081.0 | 2023-09-19 | ||
Enamine | EN300-1834015-10.0g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1834015-0.05g |
[1-(5-methyl-1,2-oxazol-4-yl)cyclopentyl]methanamine |
1509746-91-1 | 0.05g |
$1032.0 | 2023-09-19 |
1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine 関連文献
-
1. Back matter
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamineに関する追加情報
Professional Introduction to Compound with CAS No. 1509746-91-1 and Product Name: 1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine
The compound with the CAS number 1509746-91-1 and the product name 1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of a 5-methyl-1,2-oxazole moiety and a cyclopentylmethanamine backbone suggests a rich chemical diversity that could be leveraged for designing novel bioactive agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating oxazole derivatives. The 5-methyl-1,2-oxazole ring is known for its stability and ability to engage in various biochemical interactions, making it a valuable scaffold for medicinal chemists. The integration of this moiety with a cyclopentylmethanamine group introduces a rigid yet flexible structure that can modulate binding affinity and pharmacokinetic properties. Such structural features are often exploited to enhance target specificity and reduce off-target effects, which are critical considerations in modern drug design.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways relevant to neurological disorders. Current research indicates that oxazole-based molecules can interact with specific receptors and enzymes involved in neurotransmission. The 5-methyl-1,2-oxazole component, in particular, has been studied for its ability to influence GABAergic systems, which are implicated in conditions such as anxiety and epilepsy. Preliminary studies suggest that derivatives of this compound may exhibit anxiolytic and anticonvulsant properties, although further investigation is warranted to fully elucidate its mechanism of action.
The cyclopentylmethanamine moiety further contributes to the compound's pharmacological profile by providing a lipophilic anchor that can enhance membrane permeability and improve oral bioavailability. This structural feature is particularly advantageous in drug development, where achieving optimal pharmacokinetic parameters is essential for therapeutic efficacy. Additionally, the cyclopentane ring introduces conformational flexibility, allowing the molecule to adopt multiple binding orientations that could enhance interactions with biological targets.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening techniques for identifying promising drug candidates. The structural features of 1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine make it an attractive candidate for such methodologies. By leveraging high-throughput virtual screening (HTVS) and molecular docking simulations, researchers can rapidly assess the compound's potential binding affinity to various protein targets. These computational approaches have already been instrumental in identifying novel therapeutic agents with improved efficacy and reduced side effects.
In vitro studies have begun to reveal the compound's interactions with key biological targets relevant to metabolic disorders. The 5-methyl-1,2-oxazole ring has been observed to interact with enzymes involved in fatty acid metabolism, suggesting potential applications in managing conditions such as obesity and type 2 diabetes. Furthermore, the cyclopentylmethanamine group may influence glucose homeostasis by modulating insulin signaling pathways. While these findings are preliminary, they underscore the compound's multifaceted pharmacological potential.
The synthesis of this compound presents an interesting challenge due to the need to integrate multiple functional groups while maintaining structural integrity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These techniques not only enhance yield but also allow for functional group modifications that can fine-tune pharmacological properties.
As interest in personalized medicine grows, compounds like 1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine offer a promising avenue for developing targeted therapies tailored to individual patient needs. By understanding how different structural motifs influence biological activity, researchers can design molecules that exhibit high specificity for disease-relevant pathways. This approach aligns with broader trends in precision medicine, where treatments are customized based on genetic and molecular profiles.
The future prospects for this compound are further illuminated by ongoing research into its derivatives. By systematically modifying key functional groups while retaining the core structural framework, scientists can explore a wide spectrum of biological activities. Such explorations not only expand our understanding of drug design principles but also provide valuable insights into disease mechanisms at a molecular level.
In conclusion,1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine, with its CAS number 1509746-91-1, represents a compelling example of how structural innovation can drive advancements in pharmaceutical research. Its unique combination of heterocyclic moieties offers significant potential for developing novel therapeutic agents with applications across multiple disease areas. As research continues to uncover new biological functions and synthetic strategies emerge to optimize production processes,this compound will undoubtedly play an important role in shaping the future of drug discovery.
1509746-91-1 (1-(5-methyl-1,2-oxazol-4-yl)cyclopentylmethanamine) 関連製品
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 1806759-10-3(4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)
- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)
- 412019-00-2(Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate)
- 1049386-94-8(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)
- 626-36-8(Ethyl allophanate)
- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)